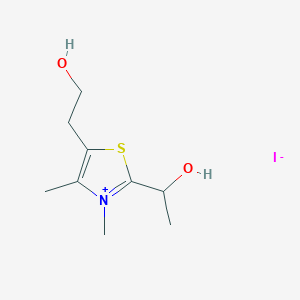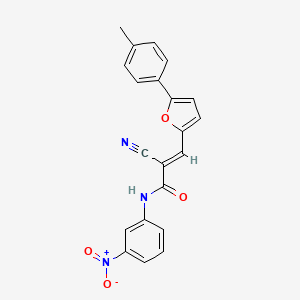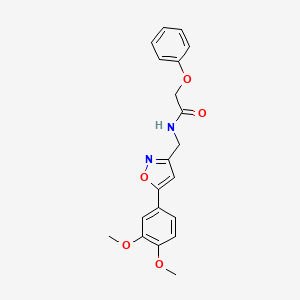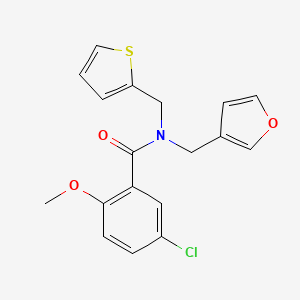
2-(1-Hydroxyethyl)-5-(2-hydroxyethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxyethyl compounds are often used in the preparation of pharmaceutical compounds and as intermediates in the manufacture of various products, including polyurethane catalysts, corrosion inhibitors, surfactants, and synthetic fibers .
Chemical Reactions Analysis
The chemical reactions involving hydroxyethyl compounds can vary widely depending on the specific compound and conditions. For example, the reaction of β-hydroxyethylation is essential to the current practice of organic chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Hydroxyethyl compounds, for example, are often miscible with water .科学的研究の応用
Interaction with Anions and Structural Insights
Interaction of Thiamine with Anions in Thiamine Iodide The interaction of thiamine with iodide anions forms a unique cyclic dimer structure, creating channels occupied by iodide anions. This study highlighted the intricate hydrogen bonding and interactions between thiamine and iodide anions, emphasizing their structural importance in the crystal formation of thiamine iodide hydrate (Li & Hu, 2010).
Biochemical Applications
Inhibition of Mammalian Carbonic Anhydrase Isoforms A derivative of thiamine, 5-(2-hydroxyethyl)-3,4-dimethylthiazolium iodide, showed notable inhibitory effects on human carbonic anhydrase isoforms, hinting at its potential biochemical applications, especially concerning carbonic anhydrase-related physiological processes and disorders (Özdemir, Şentürk, & Ekinci, 2013).
Material Science and Electronics
Applications in Organic Semiconductor Thin Films Research indicates that derivatives of thiazolium iodide show promise as n-type dopants for organic semiconductor thin films, displaying high conductivity and stability, thereby holding significant potential for use in organic electronic devices (Wei et al., 2012).
Anticancer and Antimicrobial Properties
Anticancer and Antimicrobial Potential of Lipid-like Thiazole Derivatives Lipid-like derivatives of 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole exhibited significant selective cytotoxicity against certain tumor cell lines and strong antimicrobial activity. These findings underscore the compound's potential as a framework for developing new anticancer and antimicrobial agents (Zablotskaya et al., 2015).
Fluorescence Imaging and Sensing
Mitochondria-Targetable Fluorescent Probe for Detection of SO2 Derivatives A derivative of benzo[d]thiazol-3-ium iodide was developed as a fluorescent probe for ratiometric detection of SO2 derivatives. This probe demonstrated high selectivity and sensitivity, successfully imaging exogenous and endogenous intracellular SO2 derivatives in live cells. Its mitochondria-targetable property makes it a valuable tool for biological research, particularly for exploring the role of SO2 derivatives in cellular processes (Tang et al., 2017).
作用機序
特性
IUPAC Name |
1-[5-(2-hydroxyethyl)-3,4-dimethyl-1,3-thiazol-3-ium-2-yl]ethanol;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16NO2S.HI/c1-6-8(4-5-11)13-9(7(2)12)10(6)3;/h7,11-12H,4-5H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPQHGYWOFNMGP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=[N+]1C)C(C)O)CCO.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16INO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2434500.png)





![N-(4-acetylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2434507.png)
![N-(4-Methyl-3-oxa-5-azatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-yl)prop-2-enamide](/img/structure/B2434508.png)
![N-[1-(4-imidazol-1-ylphenyl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2434510.png)
![2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-propyl-1H-imidazole](/img/structure/B2434511.png)
![1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylic acid](/img/structure/B2434513.png)


